N-[4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-phenyl]-isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrahydroquinoline moiety, which is a saturated derivative of quinoline. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized by the hydrogenation of quinaldine.
Amide Bond Formation: The next step involves the formation of the amide bond. This can be achieved by reacting the tetrahydroquinoline derivative with an appropriate acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: A methyl-substituted derivative of tetrahydroquinoline.
1,2,3,4-Tetrahydroquinoline: A saturated derivative of quinoline.
N-Methyl-1,2,3,4-tetrahydroquinoline: A tertiary amine derivative of tetrahydroquinoline.
Uniqueness
2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is unique due to its specific structure, which combines a tetrahydroquinoline moiety with an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-9-16(10-12-17)20(24)22-13-5-7-15-6-3-4-8-18(15)22/h3-4,6,8-12,14H,5,7,13H2,1-2H3,(H,21,23) |
InChI Key |
GSJBILDUFGGDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.